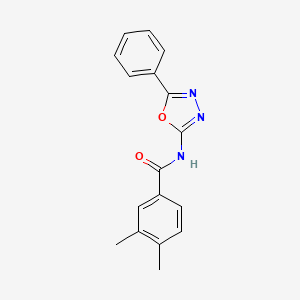

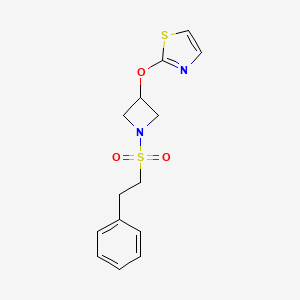

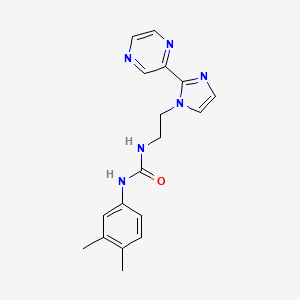

1-(2-Methoxy-5-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(2-Methoxy-5-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea" is a urea derivative that is likely to possess biological activity given the presence of a pyrimidinyl substituent and a methoxyphenyl group. Urea derivatives are known for their wide range of biological activities, including anti-cancer properties, as seen in the first paper where 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives showed potent activity against human chronic myeloid leukemia (CML) cell line K562 .

Synthesis Analysis

The synthesis of urea derivatives can be achieved through various methods. In the context of the provided papers, the synthesis of a related compound involved a one-step carbonylation reaction with triphosgene and trimethylamine, followed by the addition of an aniline derivative . This method yielded the final product with a high efficiency of 72%. Although the exact synthesis of "1-(2-Methoxy-5-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea" is not detailed, similar synthetic strategies could be employed, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which is a functional group consisting of a carbonyl group flanked by two amine groups. The presence of substituents like pyrimidinyl and methoxyphenyl groups can significantly influence the molecular conformation and, consequently, the biological activity of the compound. The structure of a related compound was confirmed using spectroscopic methods such as FTIR, UV-VIS, 1H and 13C NMR spectroscopy, and high-resolution mass spectrometry .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, primarily due to the reactivity of the urea moiety. The amine groups can form hydrogen bonds, and the carbonyl group can be involved in nucleophilic addition reactions. The specific reactivity of "1-(2-Methoxy-5-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea" would depend on the electronic effects of the substituents and the overall molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of methoxy and pyrimidinyl groups can affect the compound's polarity and hydrogen bonding capability, which in turn affects its solubility in various solvents. The exact properties of "1-(2-Methoxy-5-methylphenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea" would require empirical determination through experiments such as solubility tests, melting point determination, and stability studies under different conditions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- The synthesis of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones, through a reaction involving similar chemical structures, demonstrates the versatility of these compounds in creating novel pyrimidine derivatives (Bonacorso et al., 2003).

- The formation of 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydro-pyrimidin-2(1H)-one from related compounds illustrates their role in the synthesis of pyrimidine derivatives (Ni Shu-jing, 2004).

Pharmaceutical Research

- Research into 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines, which share structural similarities, has explored their potential as selective D4-ligands with implications for inducing penile erection and potential treatment pathways in Parkinson's disease (Enguehard-Gueiffier et al., 2006).

- The synthesis of urea and thiourea derivatives of thiazolo[4,5-d]pyrimidines, bearing resemblance in structure, showed significant antiparkinsonian activity and neuroprotective properties, highlighting the therapeutic potential of such compounds in treating neurological disorders (Azam et al., 2009).

Cancer Research

- A study on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, related in structure, revealed their in vitro antiproliferative activity against various cancer cell lines, indicating the potential of similar compounds in cancer treatment (Al-Sanea et al., 2018).

Biocatalysis and Green Chemistry

- The use of D-xylonic acid in the synthesis of dihydropyrimidin-2(1H)-ones/thiones and derivatives from aldehydes, β-dicarbonyl compounds, and urea or thiourea, showcases the environmental and economic benefits of such processes in green chemistry (Ma et al., 2016).

Agrochemical Research

- The degradation and side effects of sulfonylurea herbicides in soil, including triasulfuron and rimsulfuron, provide insights into the environmental impact of such compounds and their safety in agricultural practice (Dinelli et al., 1998).

Eigenschaften

IUPAC Name |

1-(2-methoxy-5-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O2/c1-13-4-5-16(26-3)15(10-13)22-18(25)21-14-11-19-17(20-12-14)24-8-6-23(2)7-9-24/h4-5,10-12H,6-9H2,1-3H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONIWESYYKSFCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxy-5-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B3006772.png)

![2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/no-structure.png)

![2-[[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B3006774.png)

![(2S)-2-[(2-Acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B3006778.png)